molecular formula C9H7BrF2 B13591107 2-(3-Bromoprop-1-en-2-yl)-1,3-difluorobenzene

2-(3-Bromoprop-1-en-2-yl)-1,3-difluorobenzene

Cat. No.: B13591107
M. Wt: 233.05 g/mol
InChI Key: ZMUCWVRQQIESGT-UHFFFAOYSA-N
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Description

2-(3-Bromoprop-1-en-2-yl)-1,3-difluorobenzene is an organic compound characterized by the presence of bromine, fluorine, and a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromoprop-1-en-2-yl)-1,3-difluorobenzene typically involves the reaction of 1,3-difluorobenzene with 3-bromoprop-1-en-2-yl bromide under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like acetone. The mixture is heated to around 80°C under a nitrogen atmosphere for about an hour, followed by cooling and quenching with a saturated solution .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of industrial reactors, precise temperature control, and continuous monitoring to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromoprop-1-en-2-yl)-1,3-difluorobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form different products.

    Reduction Reactions: Reduction can lead to the formation of different derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH).

    Oxidation: Reagents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

2-(3-Bromoprop-1-en-2-yl)-1,3-difluorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(3-Bromoprop-1-en-2-yl)-1,3-difluorobenzene involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    (3-Bromoprop-1-en-2-yl)benzene: Lacks the fluorine atoms, making it less reactive in certain contexts.

    1,3-Difluorobenzene: Lacks the bromopropenyl group, resulting in different chemical properties.

    2-Phenylallyl bromide: Similar structure but different substitution pattern

Uniqueness

2-(3-Bromoprop-1-en-2-yl)-1,3-difluorobenzene is unique due to the presence of both bromine and fluorine atoms, which confer distinct reactivity and binding properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H7BrF2

Molecular Weight

233.05 g/mol

IUPAC Name

2-(3-bromoprop-1-en-2-yl)-1,3-difluorobenzene

InChI

InChI=1S/C9H7BrF2/c1-6(5-10)9-7(11)3-2-4-8(9)12/h2-4H,1,5H2

InChI Key

ZMUCWVRQQIESGT-UHFFFAOYSA-N

Canonical SMILES

C=C(CBr)C1=C(C=CC=C1F)F

Origin of Product

United States

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